molecular formula C9H12N2O2 B6459902 2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine CAS No. 2548978-86-3

2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine

Cat. No. B6459902
CAS RN: 2548978-86-3
M. Wt: 180.20 g/mol
InChI Key: IXSWNWBJWOFUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine” is likely to be an organic compound consisting of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a methyl group, a methoxy group, and an oxetane ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazine ring, a heterocyclic aromatic ring with two nitrogen atoms. The methyl group would be attached to one of the carbon atoms in the ring, and the methoxy group would be attached to another carbon atom. The oxetane ring would be attached via an oxygen atom to the methoxy group .

Scientific Research Applications

2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine has been studied for its potential use in various scientific research applications. It has been used in biochemistry and physiology studies to investigate the effects of various compounds on cell signaling pathways. It has also been used in pharmacological studies to investigate the effects of drugs on various physiological systems.

Mechanism of Action

2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). By inhibiting this enzyme, this compound can reduce inflammation and pain in the body. This makes it a potential therapeutic agent for the treatment of various diseases and conditions.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic effects in animal studies. It has also been found to have anti-cancer effects in cell culture studies. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine has several advantages for use in lab experiments. It is easily synthesized, has a low toxicity profile, and is readily available. However, it has some limitations as well. It has a short half-life in the body, and its effects may not be as long-lasting as some other compounds.

Future Directions

There are several potential future directions for research on 2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine. One potential direction is to investigate its potential use as an anti-cancer agent in clinical trials. Another potential direction is to investigate its potential use as an analgesic agent in clinical trials. Additionally, studies could be conducted to further explore the biochemical and physiological effects of this compound and its potential therapeutic uses.

Synthesis Methods

2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine can be synthesized in two steps. First, 2-methyl-3-methoxy-pyrazine is synthesized from the reaction of 2-methyl-3-nitro-pyrazine and ethyl formate in the presence of sodium ethoxide. Second, the 2-methyl-3-methoxy-pyrazine is then converted to this compound by reacting it with oxetane in the presence of sodium ethoxide.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

2-methyl-3-(oxetan-2-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-9(11-4-3-10-7)13-6-8-2-5-12-8/h3-4,8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSWNWBJWOFUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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